

Dypnone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dypnone*

Cat. No.: *B8250878*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Dypnone** (CAS No. 495-45-4), a versatile ketone with applications ranging from a plasticizer to a key intermediate in organic synthesis. This document details its physicochemical properties, experimental protocols for its synthesis, and its role in various chemical transformations.

Core Data at a Glance

Dypnone, chemically known as 1,3-Diphenyl-2-buten-1-one or β -Methylchalcone, is a well-characterized organic compound.^{[1][2]} Its fundamental properties are summarized below for quick reference.

Property	Value	Reference
CAS Number	495-45-4	[3] [4] [5]
Molecular Formula	C ₁₆ H ₁₄ O	[1] [3] [6]
Molecular Weight	222.28 g/mol	[1] [3] [7]
Appearance	Yellow, dense liquid	[2]
Boiling Point	340-345 °C (at 760 mmHg, with partial decomposition)	[7]
	225 °C (at 22 mmHg)	[7]
	150-155 °C (at 1.0 mmHg)	[7]
Density	1.1080 g/cm ³ (at 15 °C)	[7]
Refractive Index	1.6343 (at 20 °C)	[7]
Solubility	Insoluble in water; Soluble in alcohol and ether.	[7]

Synthesis of Dypnone: Experimental Protocols

Dypnone is primarily synthesized through the self-condensation of two molecules of acetophenone.[\[2\]](#) Various catalysts can be employed to facilitate this reaction. Below are detailed protocols for two common methods.

Synthesis using Aluminum tert-Butoxide

This method, a modification of the procedure by Adkins and Cox, provides a good yield of **Dypnone**.

Materials:

- Dry xylene
- Dry acetophenone
- Aluminum tert-butoxide

- Water
- Ether

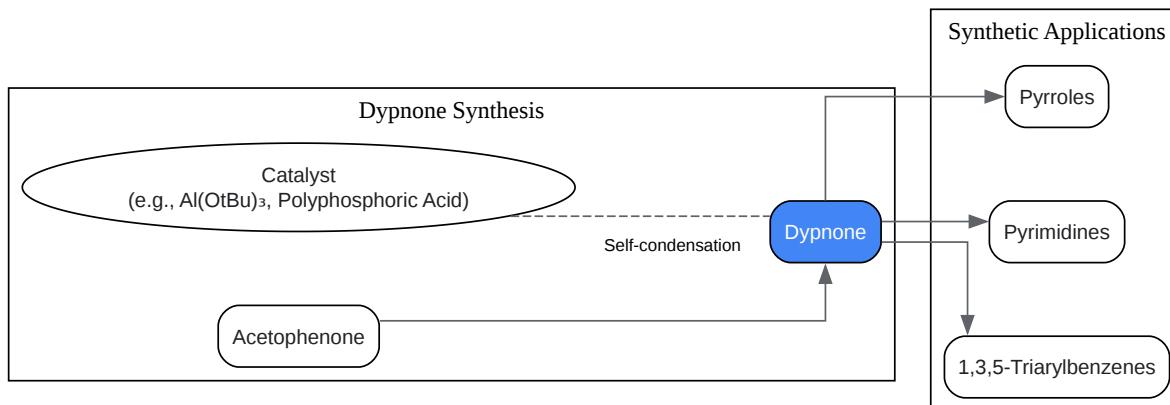
Procedure:

- In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a Vigreux column connected to a condenser, combine 345 g of dry xylene, 120 g of dry acetophenone, and 135 g of aluminum tert-butoxide.
- Heat the mixture in an oil bath to maintain the reaction temperature between 133-137 °C.
- tert-Butyl alcohol will distill off at 80-85 °C. Continue the distillation for 2 hours by keeping the heating bath between 150-155 °C.
- Cool the reaction mixture to 100 °C and cautiously add 40 ml of water with continuous stirring to hydrolyze the aluminum tert-butoxide.
- Reflux the mixture for an additional 15 minutes.
- After cooling, transfer the mixture to centrifuge bottles and separate the aluminum hydroxide by centrifugation.
- Extract the product from the aluminum hydroxide precipitate with approximately 1 liter of ether, performing the extraction four times.
- Remove the ether and tert-butyl alcohol by distillation at atmospheric pressure.
- Remove the xylene by distillation under reduced pressure (25-50 mmHg).
- Transfer the residue to a smaller flask and distill off the unreacted acetophenone at approximately 80 °C/10 mmHg.
- Finally, distill the **Dypnone** at 150-155 °C/1 mmHg. The expected yield is 85-91 g (77-82%).

Synthesis using Polyphosphoric Acid

This method offers a straightforward alternative for the preparation of **Dypnone**.

Materials:


- Acetophenone
- Polyphosphoric acid
- Benzene

Procedure:

- In a reaction vessel, mix 120 g (1.0 mole) of acetophenone and 300 g of polyphosphoric acid with 156 g of benzene.
- Stir and reflux the mixture at approximately 70 °C for 6 hours.
- After the reaction is complete, wash the reaction mixture with water.
- Distill the mixture to obtain **Dypnone**, a yellowish liquid with a boiling point of 246 °C at 50 mmHg.

Chemical Transformations and Applications

Dypnone serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its versatile reactivity allows for the construction of more complex molecular architectures.


[Click to download full resolution via product page](#)

Caption: Synthetic pathway from Acetophenone to **Dypnone** and its subsequent use as a precursor for various heterocyclic and aromatic compounds.

Dypnone is a key starting material for the synthesis of substituted pyrroles, pyrimidines, and 1,3,5-triarylbenzenes.^[2] These classes of compounds are of significant interest in medicinal chemistry and materials science. Beyond its role as a synthetic intermediate, **Dypnone** also finds application as a plasticizer for vinyl resins, an ultraviolet absorber in coatings, and as a base in perfumery.^[2]

Logical Workflow for Dypnone Synthesis and Purification

The general workflow for the synthesis and purification of **Dypnone** from acetophenone involves several key steps, as illustrated in the diagram below. The choice of catalyst and solvent system can be varied to optimize the reaction conditions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dypnone [drugfuture.com]
- 2. Dypnone | C16H14O | CID 95329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. US2769842A - Preparation of dypnone - Google Patents [patents.google.com]
- 7. frinton.com [frinton.com]
- To cite this document: BenchChem. [Dypnone: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8250878#dypnone-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com